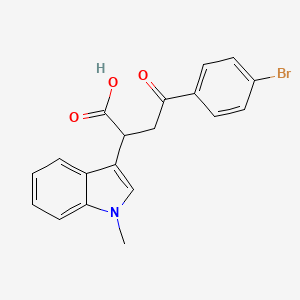![molecular formula C10H14BrF3N2O B2729935 4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856050-69-5](/img/structure/B2729935.png)
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP, and it is a synthetic analog of the neurotransmitter serotonin. TFMPP has been shown to have a number of interesting properties, including its ability to activate serotonin receptors in the brain. In
Mecanismo De Acción
TFMPP acts as a partial agonist at serotonin receptors in the brain, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release, which in turn affects various physiological and behavioral processes. TFMPP has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
TFMPP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of various signaling pathways in the brain. This compound has been shown to have both stimulant and sedative effects, depending on the dose and route of administration. TFMPP has also been shown to affect various physiological processes, including body temperature, heart rate, and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments, including its ability to activate serotonin receptors and modulate neurotransmitter release. However, there are also several limitations to the use of TFMPP in research, including its potential for toxicity and the need for careful dose control.
Direcciones Futuras
There are several future directions for research on TFMPP, including further investigation into its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is a need for more research on the biochemical and physiological effects of TFMPP, as well as its potential for toxicity and adverse effects. Finally, there is a need for more research on the mechanism of action of TFMPP, including its interactions with other receptors and signaling pathways in the brain.
Métodos De Síntesis
TFMPP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis of TFMPP is the reaction of 2,2,2-trifluoroethanol with 1-bromo-3-sec-butylpyrazole in the presence of a base catalyst. This reaction results in the formation of 3-(2,2,2-trifluoroethoxy)-1-bromo-4-sec-butylpyrazole, which is then reacted with formaldehyde and hydrogen chloride to form the final product, TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been widely used in scientific research due to its ability to activate serotonin receptors in the brain. This compound has been shown to have a number of interesting properties, including its ability to modulate the release of neurotransmitters such as dopamine and norepinephrine. TFMPP has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNNUNKGSNPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


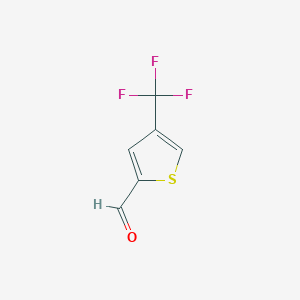

![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)
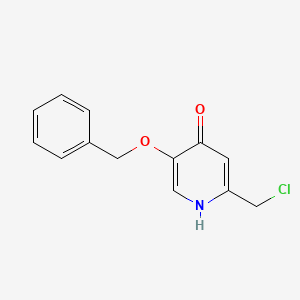
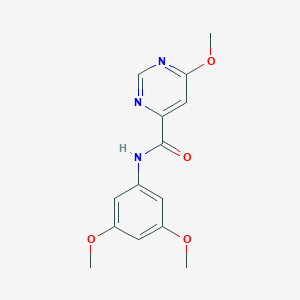

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
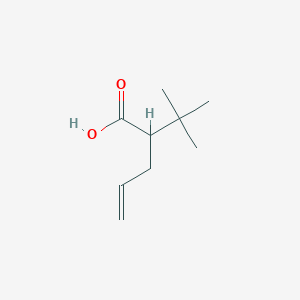
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)
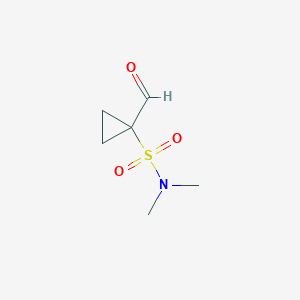
![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)
![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)
